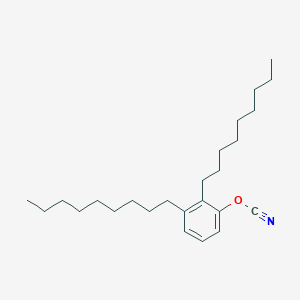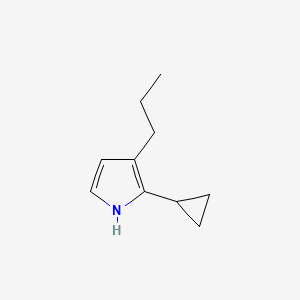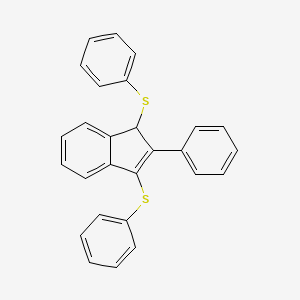
4-Bromo-2,7-DI-tert-butylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,7-DI-tert-butylpyrene is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. Pyrene and its derivatives are extensively studied due to their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,7-DI-tert-butylpyrene typically involves the bromination of 2,7-DI-tert-butylpyrene. One common method is the reaction of 2,7-DI-tert-butylpyrene with bromine in a carbon tetrachloride solution. This reaction can be carried out with different molar equivalents of bromine to achieve mono-, di-, tri-, and tetrabromopyrene derivatives . For instance, using 1.1 molar equivalents of bromine yields 1-bromo-2,7-DI-tert-butylpyrene, while 6.0 molar equivalents in the presence of iron powder lead to 4,5,9,10-tetrabromo-2,7-DI-tert-butylpyrene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,7-DI-tert-butylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Oxidation Reactions: The compound can be oxidized to form pyrene-4,5-dione or pyrene-4,5,9,10-tetraone using oxidizing agents like hypervalent iodine oxyacids.
Common Reagents and Conditions
Bromination: Bromine in carbon tetrachloride with iron powder as a catalyst.
Cross-Coupling: Phenylboronic acid in the presence of palladium catalysts.
Oxidation: Hypervalent iodine oxyacids in a suitable solvent.
Major Products
Substitution: Aryl-functionalized pyrene derivatives.
Oxidation: Pyrene-4,5-dione and pyrene-4,5,9,10-tetraone.
Scientific Research Applications
4-Bromo-2,7-DI-tert-butylpyrene has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing various pyrene derivatives with unique photophysical properties.
Materials Science: Incorporated into metal-organic frameworks (MOFs) for applications in luminescence, photocatalysis, and adsorption.
Biology and Medicine: Investigated for its potential use in bio-imaging and as a fluorescent probe due to its excellent emission properties.
Industry: Utilized in the production of organic semiconductors and light-emitting devices.
Mechanism of Action
The mechanism of action of 4-Bromo-2,7-DI-tert-butylpyrene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms and tert-butyl groups influence the electronic structure of the pyrene core, directing the substitution to specific positions . The compound’s photophysical properties are attributed to its extended π-conjugated system, which allows for efficient electron-hole pair dissociation and long excited-state lifetimes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,7-DI-tert-butylpyrene: Another brominated pyrene derivative with similar reactivity but different substitution patterns.
2,7-DI-tert-butylpyrene-4,5-dione: An oxidized derivative used in organic optoelectronic applications.
Uniqueness
4-Bromo-2,7-DI-tert-butylpyrene stands out due to its specific substitution pattern, which enhances its stability and reactivity. The presence of bromine atoms at the 4-position and tert-butyl groups at the 2,7-positions allows for diverse functionalization strategies and unique photophysical properties .
Properties
IUPAC Name |
4-bromo-2,7-ditert-butylpyrene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Br/c1-23(2,3)17-9-14-7-8-15-10-18(24(4,5)6)13-19-20(25)12-16(11-17)21(14)22(15)19/h7-13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUKXXMOPHRTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C3C=C(C=C4C3=C2C(=C1)C=C4)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568387 |
Source


|
| Record name | 4-Bromo-2,7-di-tert-butylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137059-78-0 |
Source


|
| Record name | 4-Bromo-2,7-di-tert-butylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)




![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)



![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
